GH-Inhibitory Activity in Rat Pituitary Cells: Para-AMPA Analog vs. Octreotide and Meta-AMPA Analog
In the original 1987 head-to-head evaluation using in vitro rat pituitary cell assays, the para-AMPA analog (CAS 111011-00-8) exhibited no detectable growth hormone (GH)-inhibitory activity [1]. The meta-AMPA positional isomer likewise showed no GH-inhibition [1]. By contrast, octreotide (SMS 201-995), a disulfide-cyclized octapeptide somatostatin analog, potently inhibits GH release with an IC₅₀ of approximately 0.02 nM in human pituitary adenoma cell cultures and 0.4–0.6 nM in rat anterior pituitary cells, making it roughly 3-fold more potent than native somatostatin (SST-14) [2][3]. The quantified difference between the para-AMPA analog and octreotide is categorical: complete absence of detectable functional activity vs. low-nanomolar to sub-nanomolar potency.
| Evidence Dimension | Growth hormone (GH) release inhibition in vitro |
|---|---|
| Target Compound Data | No GH-inhibition detected (inactive) [1] |
| Comparator Or Baseline | Octreotide: IC₅₀ = 0.02 nM (human pituitary adenoma cells) [2]; IC₅₀ ≈ 0.4–0.6 nM (rat anterior pituitary cells) [3]; Meta-AMPA analog: No GH-inhibition detected [1] |
| Quantified Difference | Categorical difference — inactive vs. nanomolar-range potency; no quantitative IC₅₀ obtainable for the target compound |
| Conditions | In vitro rat pituitary cell assay (GH release); human GH-secreting pituitary adenoma primary cultures; COSY and NOESY 2D NMR for conformational assignment [1][2] |
Why This Matters
For scientists selecting compounds for somatostatin receptor functional studies, this compound provides a structurally defined, genetically inactive negative control that shares the core pharmacophoric sequence (Phe-D-Trp-Lys-Thr) with active analogs but lacks confounding receptor-mediated effects.
- [1] Vander Elst P, Gondol D, Wynants C, Tourwé D, van Binst G. Synthesis and conformational study of two cyclic analogues of somatostatin containing an AMPA-spacer unit. Int J Pept Protein Res. 1987 Mar;29(3):331-46. doi: 10.1111/j.1399-3011.1987.tb02260.x. PMID: 3110082. View Source
- [2] Hofland LJ, van der Hoek J, Feelders R, van Koetsveld PM, Waaijers M, Sprij-Mooij D, Bruns C, Weckbecker G, de Herder WW, Beckers A, Lamberts SW. The novel somatostatin analog SOM230 is a potent inhibitor of hormone release by growth hormone- and prolactin-secreting pituitary adenomas in vitro. J Clin Endocrinol Metab. 2004 Apr;89(4):1577-85. doi: 10.1210/jc.2003-031344. PMID: 15070915. View Source
- [3] Bauer W, Briner U, Doepfner W, Haller R, Huguenin R, Marbach P, Petcher TJ, Pless J. SMS 201-995: a very potent and selective octapeptide analogue of somatostatin with prolonged action. Life Sci. 1982 Sep 13;31(11):1133-40. doi: 10.1016/0024-3205(82)90087-X. PMID: 6128640. View Source
